Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring, methoxy groups, and an ester functional group. It is of interest in various fields of research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial and antioxidant activities .
Mode of Action
It is known that similar compounds interact with microbial species, resulting in strong antimicrobial action . The compound’s antioxidant activity is also notable .
Biochemical Pathways
Given its antimicrobial and antioxidant activities, it can be inferred that it may interact with pathways related to microbial growth and oxidative stress .
Result of Action
The result of the compound’s action is a strong antimicrobial effect against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain species . It also exhibits antioxidant activity .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as aminothiazole-linked metal chelates, have been shown to exhibit bioactive properties . These compounds have been found to interact with various enzymes and proteins, although the specific interactions of Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate remain to be identified .
Cellular Effects
Related compounds have been shown to exhibit various effects on cellular processes . For instance, indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via a Friedel-Crafts acylation reaction, where the benzothiazole core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Imino Group: The imino group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions.
Esterification: Finally, the ester group is introduced by reacting the intermediate with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It has shown promise in antimicrobial and anticancer studies due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[6-ethoxy-2-(4-ethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
- Methyl 2-[6-methoxy-2-(4-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Uniqueness
Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-24-13-6-4-12(5-7-13)18(23)20-19-21(11-17(22)26-3)15-9-8-14(25-2)10-16(15)27-19/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBQCYVEZHOBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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